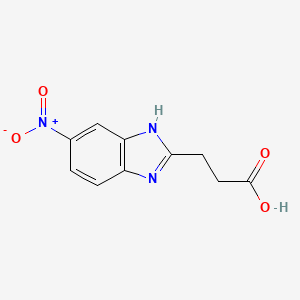

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid (NPPA) is a nitro-containing organic acid that has recently become of great interest to scientists due to its unique properties and potential applications in various areas of research. NPPA has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential future directions. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Unusual Benzimidazole Nucleosides Synthesis : A study by Yadava and Yadav (2008) explores the synthesis of unusual benzimidazole nucleoside analogues, which possess significant pharmaceutical and biochemical properties. These include antiviral, antitumor, and immunosuppressive activities. The synthesis aims at better understanding nucleic acid structure, function, and stability, which is crucial for investigating enzyme and nucleic acid interactions. The compounds synthesized share structural similarities with Ibuprofen and could potentially offer combined drug activities when incorporated with other units like Allopurinol Synthesis of Unusual Benzimidazole Nucleosides.

Biological Activities

Antimicrobial Activity : El-Meguid (2014) synthesized compounds containing the benzimidazole moiety, demonstrating significant antimicrobial activity against various bacteria and fungi. This study highlights the potential of benzimidazole derivatives in developing new antimicrobial agents Synthesis and Antimicrobial Activity of Some Amino Acids and Sulfamoyl and Pyrrole Derivatives.

Antihypertensive Properties : Zhu et al. (2014) and Sharma et al. (2010) explored benzimidazole derivatives as angiotensin II receptor antagonists, showing promising antihypertensive effects. These studies suggest the potential of benzimidazole-based compounds in treating hypertension Design, Synthesis and Biological Evaluation of New 5-Nitro Benzimidazole Derivatives, Benzimidazoles Derivatives with Potential Angiotensin II Receptor Antagonists.

Anion Transport and Electrochemical Studies

Anion Transport : Peng et al. (2016) discovered that 1,3-bis(benzimidazol-2-yl)benzene derivatives, modified with strong electron-withdrawing groups like nitro, significantly enhance anion transport activity. This research opens avenues for developing efficient anion transporters Highly Efficient Anion Transport Mediated by 1,3-bis(benzimidazol-2-yl)benzene Derivatives.

Electrochemical Generation of Nitro Radical Anion : Yancheva et al. (2017) focused on the electrochemical generation of a nitro radical anion by a hepatotoxic benzimidazole derivative. This study contributes to understanding the toxicity mechanisms and electrochemical properties of benzimidazole derivatives IR Study on the Electrochemical Generation of a Nitro Radical Anion.

Material Science and Luminescence

Solid-State Chemistry : Wu et al. (2020) synthesized co-crystals combining benzimidazole derivatives with aromatic dicarboxylic acids, exploring their potential in creating supramolecular networks. This research highlights the utility of benzimidazole derivatives in material science Synthesis and Characterization of Three Co-Crystals.

Luminescence Sensitization : Viswanathan and Dias (2006) studied the sensitization of Eu(III) and Tb(III) luminescence by thiophenyl-derivatized nitrobenzoato antennas, which include benzimidazole derivatives. This research is crucial for developing luminescent materials for various applications Eu(III) and Tb(III) Luminescence Sensitized by Nitrobenzoato Antennas.

Propiedades

IUPAC Name |

3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXRNJPINFWOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.